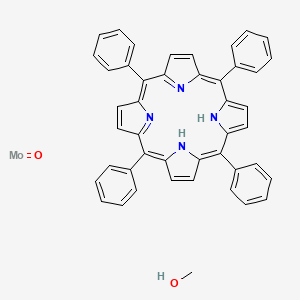
Methanol;oxomolybdenum;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanol;oxomolybdenum;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin is a complex compound that belongs to the family of metalloporphyrins. Metalloporphyrins are known for their unique chemical properties and their ability to mimic the functions of natural enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanol;oxomolybdenum;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin typically involves the reaction of 5,10,15,20-tetraphenyl-21,22-dihydroporphyrin with a molybdenum precursor in the presence of methanol. One common method involves reacting 5,10,15,20-tetraphenyl-21,22-dihydroporphyrin with molybdenum trioxide (MoO3) in phenol at elevated temperatures . The reaction mixture is then purified to obtain the desired compound.
Industrial Production Methods
the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using more efficient purification techniques, and ensuring the safety and environmental compliance of the process .
Chemical Reactions Analysis
Types of Reactions
Methanol;oxomolybdenum;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its molybdenum center.
Reduction: It can also undergo reduction reactions, where the molybdenum center plays a crucial role.
Substitution: The compound can undergo substitution reactions, particularly at the peripheral phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxo-molybdenum species, while reduction reactions could produce reduced molybdenum complexes .
Scientific Research Applications
Methanol;oxomolybdenum;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which methanol;oxomolybdenum;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin exerts its effects involves its molybdenum center, which can undergo various oxidation states. This allows the compound to participate in redox reactions, facilitating the transfer of electrons. The porphyrin ring structure also plays a role in stabilizing the compound and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-tetraphenyl-21,22-dihydroporphyrin zinc: This compound is similar in structure but contains zinc instead of molybdenum.
5,10,15,20-tetraphenyl-21,22-dihydroporphyrin manganese: This compound contains manganese and is used in the development of solar cells.
5,10,15,20-tetraphenyl-21,22-dihydroporphyrin rhenium: This compound contains rhenium and is studied for its stability and spectral properties.
Uniqueness
Methanol;oxomolybdenum;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin is unique due to its molybdenum center, which provides distinct redox properties and catalytic capabilities. This makes it particularly valuable in applications requiring efficient electron transfer and catalytic activity .
Properties
CAS No. |
74751-79-4 |
|---|---|
Molecular Formula |
C45H34MoN4O2 |
Molecular Weight |
758.7 g/mol |
IUPAC Name |
methanol;oxomolybdenum;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin |
InChI |
InChI=1S/C44H30N4.CH4O.Mo.O/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;1-2;;/h1-28,45-46H;2H,1H3;; |
InChI Key |
UNUQEEOFKDKAAL-UHFFFAOYSA-N |
Canonical SMILES |
CO.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)N3.O=[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















